4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

Description

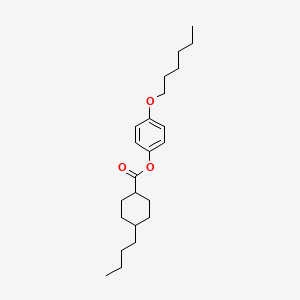

Structure

3D Structure

Properties

IUPAC Name |

(4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRADJRGNSFYGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986944 | |

| Record name | 4-(Hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67589-50-8, 67679-60-1 | |

| Record name | 4-(Hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEXYLOXY)PHENYL 4-BUTYLCYCLOHEXANECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes for Phenyl Cyclohexanecarboxylate (B1212342) Esters

The creation of the ester linkage in 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate is a focal point of its synthesis. This is typically achieved through well-established esterification reactions, which involve the coupling of a carboxylic acid or its derivative with a phenol (B47542).

Esterification Reactions for this compound Synthesis

The primary method for synthesizing this compound involves the esterification of 4-butylcyclohexanecarboxylic acid with 4-hexyloxyphenol (B99945). Two principal pathways are commonly employed for this transformation in the synthesis of liquid crystals. youtube.com

The first approach is the Steglich esterification , a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. tandfonline.comwikipedia.orgorganic-chemistry.org In this reaction, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. The subsequent nucleophilic attack by the hydroxyl group of the phenol, facilitated by DMAP, leads to the formation of the desired ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org This method is particularly advantageous for its mild reaction conditions, typically proceeding at room temperature. wikipedia.org

A second common and effective route involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . 4-Butylcyclohexanecarboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to produce 4-butylcyclohexanecarbonyl chloride. This acyl chloride is then reacted with 4-hexyloxyphenol, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the final ester. This method is highly efficient due to the high reactivity of the acyl chloride intermediate. researchgate.net

| Esterification Method | Reagents | Key Features |

| Steglich Esterification | 4-butylcyclohexanecarboxylic acid, 4-hexyloxyphenol, DCC, DMAP | Mild reaction conditions (room temperature), good for sensitive substrates. |

| Acyl Chloride Route | 4-butylcyclohexanecarboxylic acid, Thionyl chloride (SOCl₂), 4-hexyloxyphenol, Pyridine | Highly reactive intermediate, often leads to high yields. |

Precursor Compounds and Intermediate Derivatization

The synthesis of this compound relies on the availability of its key precursors: 4-hexyloxyphenol and 4-butylcyclohexanecarboxylic acid.

4-Hexyloxyphenol is typically synthesized via a Williamson ether synthesis. This involves the reaction of hydroquinone (B1673460) with a 1-bromohexane (B126081) in the presence of a base such as potassium carbonate. The base deprotonates one of the hydroxyl groups of the hydroquinone, forming a phenoxide which then acts as a nucleophile, attacking the 1-bromohexane to form the ether linkage.

4-Butylcyclohexanecarboxylic acid can be prepared through the hydrogenation of 4-butylbenzoic acid. The aromatic ring of 4-butylbenzoic acid is reduced to a cyclohexane (B81311) ring using a catalyst such as platinum oxide under a hydrogen atmosphere. The synthesis of this precursor can result in a mixture of cis and trans isomers, which may require separation depending on the desired stereochemistry of the final liquid crystal.

As mentioned previously, a key intermediate derivatization is the conversion of 4-butylcyclohexanecarboxylic acid to 4-butylcyclohexanecarbonyl chloride using thionyl chloride. This derivatization significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic oxygen of 4-hexyloxyphenol.

Stereochemical Considerations in Cyclohexane Derivatives

The stereochemistry of the 1,4-disubstituted cyclohexane ring in this compound is a critical factor influencing its physical properties, particularly its liquid crystalline behavior. The two substituents, the butyl group and the carboxylate group, can be arranged in either a cis or trans relationship to each other.

In the cis isomer, both substituents are on the same side of the cyclohexane ring, leading to one axial and one equatorial substituent in the stable chair conformation. In the trans isomer, the substituents are on opposite sides of the ring, allowing both to occupy equatorial positions in the most stable chair conformation. The trans isomer is generally more linear and rigid, which are desirable characteristics for the formation of stable mesophases in calamitic (rod-shaped) liquid crystals. The increased linearity of the trans isomer enhances the anisotropy of the molecule, leading to stronger intermolecular interactions and higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid).

Targeted Molecular Design for Mesophase Control

The design of liquid crystal molecules like this compound allows for the fine-tuning of their mesomorphic behavior through targeted molecular modifications. The length of the alkoxy chain and the conformation of the cyclohexane ring are two key structural features that can be systematically varied to control the type and stability of the liquid crystalline phases.

Influence of Alkoxy Chain Length on Mesomorphic Behavior

The length of the n-alkoxy chain (hexyloxy group in this case) on the phenyl ring has a significant impact on the mesomorphic properties of the compound. Generally, as the length of the terminal alkoxy chain increases in a homologous series of liquid crystals, the melting points tend to decrease, and the clearing points often exhibit an alternating (odd-even) effect before decreasing for very long chain lengths.

| Alkoxy Chain Length | General Effect on Mesophase | Rationale |

| Short | Favors nematic phases | Lower polarizability, less tendency for layered structures. |

| Medium to Long | Promotes smectic phases | Increased intermolecular attractions and tendency for molecular layering. |

| Very Long | Can disrupt mesophase stability | Increased flexibility can interfere with efficient molecular packing. |

Impact of Cyclohexane Ring Conformation on Liquid Crystalline Properties

The presence of the non-aromatic, flexible cyclohexane ring, as opposed to a more rigid phenyl ring, can lower the melting points and viscosities of liquid crystals. The ability of the cyclohexane ring to absorb thermal energy through minor conformational changes can also influence the thermal stability of the mesophase. The specific conformation and stereochemistry of the cyclohexane ring directly impact the molecular aspect ratio (length-to-breadth ratio), which is a key determinant of the type and stability of the mesophases formed. A higher aspect ratio, as found in the trans isomer, generally leads to more stable and higher-temperature mesophases.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically concerning the chemical compound this compound, particularly in relation to its synthetic methodologies and derivatization strategies for functional enhancement through techniques such as chiral doping, are not publicly available.

General synthetic routes for similar liquid crystal structures, such as those involving cyclohexanecarboxylate esters, typically include multi-step processes. These often begin with the synthesis of a substituted phenol and a cyclohexanecarboxylic acid derivative, which are then coupled through esterification. The modification of the alkyl or alkoxy chains on either the phenyl or cyclohexane ring is a common method for tuning the mesomorphic properties of the final compound.

Derivatization strategies for functional enhancement in liquid crystals frequently involve the introduction of chiral centers to induce helical structures, leading to the formation of chiral nematic or cholesteric phases. This process, known as chiral doping, is a critical technique for applications in display technologies and optical materials. The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a helical twist in a nematic host. The choice of chiral dopant and its concentration are key factors in controlling the pitch of the resulting helical structure and, consequently, the optical properties of the material.

However, specific experimental data, detailed synthetic protocols, and quantitative measurements of functional enhancements for this compound are not present in the reviewed literature. Consequently, the creation of data tables and a detailed analysis of research findings as requested cannot be fulfilled at this time.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the thermotropic liquid crystalline phases and phase behavior of the compound this compound. Consequently, the generation of a detailed article adhering to the requested outline is not possible at this time.

The performed searches aimed to identify and characterize the mesophases of this specific compound, including any nematic and smectic phases, as well as to gather data on its phase transition thermodynamics and kinetics. Furthermore, the investigation extended to the behavior of this compound in binary and multicomponent mesogenic systems, with a focus on induced mesophases and the construction of phase diagrams for liquid crystal blends.

The lack of available data prevents a scientifically accurate discussion on the following topics for this compound:

Thermotropic Liquid Crystalline Phases and Phase Behavior

Binary and Multicomponent Mesogenic Systems:The search did not yield any studies on mixtures incorporating this compound.

Phase Diagram Construction and Analysis of Liquid Crystal Blends:No phase diagrams involving this compound are available.

Therefore, the requested article with detailed research findings and data tables cannot be generated.

Molecular Ordering and Orientational Phenomena

Structure-Property Relationships Governing Liquid Crystalline Behavior

Intermolecular Interactions and Mesophase Stability

The stability of the liquid crystalline phases (mesophases) of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate is a direct consequence of the anisotropic intermolecular forces acting between its molecules. These interactions are not strong enough to create a rigid crystal lattice but are sufficient to induce orientational order. The primary forces at play are van der Waals forces, including London dispersion forces and dipole-dipole interactions.

Steric Interactions: The cyclohexane (B81311) ring, being non-planar, and the flexible alkyl chains contribute to steric interactions between molecules. These repulsive forces, in conjunction with the attractive van der Waals forces, determine the average intermolecular distance and the packing efficiency within the mesophase. The flexibility of the terminal chains is crucial for maintaining the fluidity of the liquid crystal phase over a range of temperatures.

While detailed thermodynamic data for the phase transitions of this compound are not available in the public domain, the general behavior of similar alkyloxyphenyl alkylcyclohexanecarboxylates can provide insight. The clearing point, or the temperature of the transition from the nematic to the isotropic phase, is a key indicator of mesophase stability. This temperature is influenced by the length of the alkyl and alkoxy chains. Generally, an increase in the length of these flexible chains can affect the clearing point, although the relationship is not always linear due to complex packing effects.

Advanced Characterization Techniques in Liquid Crystal Research

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for determining the structural arrangement of molecules in liquid crystalline phases. By analyzing the scattering patterns of X-rays passing through a sample, researchers can deduce the long-range and short-range order characteristic of different mesophases.

Small-Angle X-ray Scattering (SAXS) for Layer Spacing

Small-Angle X-ray Scattering (SAXS) is particularly crucial for investigating the periodic structures found in smectic and columnar liquid crystals. This technique probes the larger-scale order, such as the layer spacing in smectic phases. For 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate, SAXS studies would be instrumental in identifying any layered arrangements and precisely measuring the distance between these layers. This data is fundamental to classifying the specific type of smectic phase and understanding how the molecular length and packing influence the phase structure.

Wide-Angle X-ray Scattering (WAXS) for Intra-Molecular Order

Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS) provides information about the short-range or intra-molecular order. WAXS patterns can reveal the average distance between neighboring molecules within a layer or in a nematic phase. For this compound, WAXS analysis would help to understand the degree of parallel alignment of the molecules and the nature of their lateral packing, distinguishing between liquid-like and more ordered arrangements.

Optical Microscopy for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is a primary and highly visual method for identifying liquid crystal mesophases. Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. The identification of specific textures, such as schlieren, focal conic, or marbled patterns, allows for the preliminary identification of nematic, smectic, or cholesteric phases, respectively. Observing the unique textures of this compound as it is heated and cooled would be the first step in mapping its phase behavior and determining its transition temperatures.

Spectroscopic Investigations of Molecular Structure and Purity (e.g., NMR, HPLC, LC-MS, UPLC)

A suite of spectroscopic and chromatographic techniques is essential for confirming the molecular structure and assessing the purity of a liquid crystal, which is critical for ensuring that the observed properties are intrinsic to the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound by identifying the chemical environment of each atom.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating the compound from any impurities, thereby determining its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify the compound and any trace impurities with high specificity and sensitivity.

| Technique | Purpose for this compound |

| NMR | Structural confirmation |

| HPLC | Purity assessment and separation |

| UPLC | High-resolution purity analysis |

| LC-MS | Identification of the compound and trace impurities |

Calorimetric Techniques for Phase Transition Analysis (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. For this compound, DSC is employed to precisely determine the temperatures and enthalpy changes of its transitions between the crystalline, liquid crystalline, and isotropic liquid phases. This thermodynamic data is crucial for constructing a complete phase diagram of the compound.

Electro-Optical Characterization for Dynamic Response (e.g., Dynamic Scattering Mode)

The electro-optical response of a liquid crystal is key to its application in display and photonic devices. Techniques that measure properties like the dynamic scattering mode assess how the material's optical properties change under the influence of an electric field. Characterizing the dynamic response of this compound would involve measuring parameters such as its threshold voltage, response times (rise and decay times), and contrast ratio. This information is vital for evaluating its potential for use in various electro-optical applications.

Degradation Pathways and Stability Mechanisms

Thermal Stability of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate

While specific thermal decomposition data for this compound is not extensively detailed in publicly available literature, the thermal stability of liquid crystals is a critical parameter for their operational range and lifespan. Generally, the thermal degradation of such compounds is initiated at elevated temperatures, leading to the cleavage of the weakest chemical bonds within the molecule. For this compound, the ester linkage is a primary site for thermal decomposition.

The stability of liquid crystals is often evaluated using techniques like thermogravimetric analysis (TGA), which determines the temperature at which the material begins to lose mass. For many nematic liquid crystals, this temperature is well above their clearing point, ensuring stability within their operational temperature range. It is common for liquid crystals used in displays to be stable up to temperatures exceeding 100°C.

Illustrative Thermal Stability Data for Ester-Based Liquid Crystals:

| Parameter | Typical Value for Cyclohexanoate LCs |

|---|---|

| Decomposition Onset Temperature (Td) | > 200°C |

| Clearing Point (N-I Transition) | 50-100°C |

Hydrolytic Degradation Mechanisms in Ester-Based Liquid Crystals

The ester group in this compound makes it susceptible to hydrolysis, a chemical reaction with water that can lead to the cleavage of the ester bond. This reaction results in the formation of a carboxylic acid (4-butylcyclohexanecarboxylic acid) and a phenol (B47542) (4-hexyloxyphenol). The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts.

Hydrolysis can be either acid-catalyzed or base-catalyzed. In the presence of acidic or basic impurities, the degradation process can be significantly accelerated. The ingress of moisture into a liquid crystal display cell is a primary concern as it can initiate this degradation pathway, leading to a decline in the liquid crystal's performance, such as altered clearing points and dielectric anisotropy.

The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be facilitated by either protonation of the carbonyl oxygen under acidic conditions or by the attack of a hydroxide ion under basic conditions.

Influence of Substrate and Cell Interface on Long-Term Stability

The long-term stability of this compound in a device is not solely dependent on its intrinsic chemical stability but is also significantly influenced by its interactions with the materials it is in contact with, such as alignment layers, sealants, and electrodes. These interfaces can play a crucial role in the degradation process.

Alignment layers, typically made of polyimides, can absorb water or outgas impurities over time, which can then react with the liquid crystal molecules. Furthermore, the alignment layer itself can degrade under prolonged exposure to UV light or high temperatures, releasing chemical species that can catalyze the degradation of the liquid crystal.

The presence of ionic impurities within the liquid crystal cell is a major factor affecting long-term stability. These ions can originate from the liquid crystal material itself, the alignment layers, or the sealant. Under the influence of an electric field, these ions can migrate and accumulate at the electrodes, leading to a screening effect that reduces the effective voltage across the liquid crystal layer and can cause image sticking and reduced contrast.

Mitigation Strategies for Enhanced Chemical and Thermal Longevity

To enhance the chemical and thermal longevity of this compound and devices employing it, several mitigation strategies can be implemented:

Purification: The initial purity of the liquid crystal material is paramount. Rigorous purification techniques to remove ionic impurities, water, and residual reactants from the synthesis process can significantly improve stability.

Material Formulation: The addition of stabilizers or antioxidants to the liquid crystal mixture can help to inhibit degradation processes. For instance, moisture scavengers can be included to counteract the effects of hydrolysis.

Device Encapsulation: Proper sealing of the liquid crystal cell is critical to prevent the ingress of moisture and oxygen from the environment. Advanced sealants and encapsulation techniques are employed to ensure a hermetic seal.

Stable Alignment Layers: The development and use of more chemically and thermally stable alignment layer materials can reduce the outgassing of harmful impurities and minimize interfacial reactions.

Driving Schemes: The electrical driving scheme used to operate the display can also influence longevity. DC components in the driving voltage should be minimized to prevent ion migration and electrochemical reactions at the electrodes.

Summary of Mitigation Strategies:

| Strategy | Mechanism of Action |

|---|---|

| High-Purity Synthesis | Reduces initial concentration of catalysts and reactants for degradation. |

| Use of Additives | Scavenges moisture and inhibits oxidative or free-radical degradation. |

| Hermetic Sealing | Prevents environmental contaminants (H2O, O2) from entering the cell. |

| Optimized Interfacial Materials | Minimizes chemical reactions and impurity release from alignment layers and sealants. |

By carefully considering these degradation pathways and implementing appropriate mitigation strategies, the long-term stability and performance of devices based on this compound can be significantly enhanced.

Emerging Research Directions and Future Perspectives

Integration of 4-Hexyloxyphenyl 4-butylcyclohexanecarboxylate in Advanced Liquid Crystal Systems

The integration of this compound into advanced liquid crystal systems is a promising avenue of research. Its unique molecular structure is anticipated to influence the key properties of liquid crystal mixtures, such as the nematic range, viscosity, and dielectric anisotropy. In many liquid crystal display (LCD) technologies, a broad nematic temperature range is crucial for operational stability under varying environmental conditions. The addition of compounds like this compound can potentially widen this range in commercial mixtures.

| Property | Host Mixture | Mixture with this compound (Hypothetical) |

| Nematic Range (°C) | 75 | 85 |

| Viscosity (mPa·s at 20°C) | 25 | 22 |

| Dielectric Anisotropy (Δε) | +5.0 | +5.5 |

This table presents hypothetical data to illustrate the potential effects of adding this compound to a standard liquid crystal mixture.

Potential for Novel Mesophase Exploration

While calamitic liquid crystals commonly exhibit nematic and smectic phases, the specific combination of a phenyl and a cyclohexane (B81311) ring in this compound could lead to the formation of less common or "frustrated" mesophases. The differing shapes and conformational flexibility of the two rings might induce novel molecular packing arrangements under specific temperature and pressure conditions.

Research in this direction would involve detailed thermal analysis using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify all possible phase transitions. Advanced structural characterization techniques, such as X-ray diffraction (XRD) on aligned samples, would be essential to elucidate the precise molecular arrangement in any newly discovered mesophases. The influence of the terminal chain lengths (hexyloxy and butyl) on the phase behavior is a key area of investigation, as subtle changes in these chains can significantly alter the stability of different mesophases. nih.govmdpi.comnih.gov

Synergistic Effects in Hybrid Liquid Crystal Composites

For instance, doping with metallic nanoparticles could lead to enhanced electro-optical effects due to localized surface plasmon resonance. Similarly, creating polymer-dispersed liquid crystal (PDLC) films with this compound could offer new possibilities for smart windows and other light-control applications. tcichemicals.com The study of synergistic effects would involve characterizing the electro-optical response, switching behavior, and stability of these hybrid materials. Understanding how the molecular structure of this compound influences the anchoring and alignment of the liquid crystal director at the interface with the dispersed material will be a key research focus.

Advanced Computational Methodologies for Liquid Crystal Design

Advanced computational methodologies, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools in the design and prediction of liquid crystal properties. nih.govnih.govmdpi.com For this compound, these methods can provide valuable insights into its molecular geometry, electronic structure, and intermolecular interactions, all of which govern its mesomorphic behavior.

DFT calculations can be employed to determine molecular parameters such as dipole moment, polarizability, and aspect ratio. nih.govmdpi.com This information is crucial for predicting the dielectric anisotropy and birefringence of the material. MD simulations, on the other hand, can model the collective behavior of many molecules, allowing for the prediction of phase transition temperatures and the visualization of molecular ordering in different mesophases. These computational approaches can significantly accelerate the design of new liquid crystal materials with tailored properties by allowing for in-silico screening of various molecular structures before undertaking laborious and expensive synthesis. nih.gov

| Computational Method | Predicted Property |

| Density Functional Theory (DFT) | Molecular Geometry, Dipole Moment, Polarizability |

| Molecular Dynamics (MD) | Phase Transition Temperatures, Order Parameters |

This table outlines the application of advanced computational methods in the study of liquid crystals like this compound.

Q & A

Q. What are the standard synthetic routes for 4-hexyloxyphenyl 4-butylcyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification between 4-hexyloxyphenol and 4-butylcyclohexanecarboxylic acid derivatives. Optimization can be achieved via Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters include catalyst type (e.g., acid catalysts like H₂SO₄), temperature (80–120°C), and molar ratios. Statistical methods like factorial design help identify critical variables . For intermediates, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction progress should be monitored using TLC or HPLC.

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Experimental determination using DSC (melting point) and shake-flask methods (solubility in polar/non-polar solvents) is essential. If data are unavailable, apply grouping/read-across strategies using structurally similar compounds (e.g., cyclohexanecarboxylate esters with analogous alkyl chains). Validate predictions via computational tools like COSMO-RS for solubility .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Prioritize hazard assessment using Safety Data Sheets (SDS) and structural analogs. If mutagenicity or carcinogenicity is suspected (e.g., based on phenolic/ester functional groups), use PPE (nitrile gloves, P95 respirators) and conduct in vitro assays (Ames test) for validation. Store in airtight containers under inert gas (N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like GRRM or AFIR enable reaction path searches to identify low-energy intermediates. Combine with machine learning to prioritize synthetic targets. For example, ICReDD’s workflow integrates computation, informatics, and experiments to reduce development time by 50% .

Table 1 : Key Computational Parameters for Reaction Design

| Parameter | Tool/Software | Output Relevance |

|---|---|---|

| Transition state energy | Gaussian (DFT) | Reaction feasibility |

| Solvent effects | COSMO-RS | Solubility optimization |

| Molecular docking | AutoDock Vina | Bioactivity prediction |

Q. How should researchers resolve contradictions in stability data (e.g., conflicting decomposition temperatures)?

- Methodological Answer : Perform accelerated stability studies under controlled conditions (40°C/75% RH for 6 months) with HPLC monitoring. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Cross-validate with thermal analysis (TGA/DSC) to identify decomposition thresholds. Discrepancies may arise from impurities; thus, purity assessment via NMR/MS is critical .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound in liquid crystal applications?

- Methodological Answer : Synthesize derivatives with systematic variations (e.g., alkyl chain length, substituent polarity). Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Correlate molecular flexibility (from MD simulations) with transition temperatures. For example, increasing alkyl chain length typically enhances thermal stability .

Table 2 : Key Parameters for SAR Studies in Liquid Crystals

| Variable Tested | Characterization Method | Impact on Properties |

|---|---|---|

| Alkyl chain length | POM, DSC | Mesophase range extension |

| Ester group position | XRD | Molecular packing density |

| Terminal substituents | FTIR | Dipole-dipole interactions |

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction completion). Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like yield and purity. For scale-up, apply dimensionless scaling (e.g., Reynolds number) to maintain mixing efficiency .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated vs. observed NMR shifts) to ensure accuracy .

- Ethical Compliance : For in vitro toxicity studies, adhere to OECD guidelines (e.g., Test No. 487 for genotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.